molecular formula C13H14O2 B13178083 2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one

2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one

Cat. No.: B13178083
M. Wt: 202.25 g/mol
InChI Key: MBEVPLLZCDSBLU-UHFFFAOYSA-N
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Description

2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods typically require specific reaction conditions, such as the use of strong bases or catalysts, and controlled temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert pro-oxidative effects, leading to an increase in reactive oxygen species in cancer cells. This interaction can induce cell death and inhibit tumor growth. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Biological Activity

2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one is a benzofuran derivative known for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

The compound's molecular formula is C13H14O2C_{13}H_{14}O_2, with a molecular weight of 202.25 g/mol. Its structural features contribute significantly to its biological activities.

PropertyValue
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
IUPAC NameThis compound
InChI KeyDCFIQBKDPDQPFR-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C=C1)OC(=C2)C(=O)C(C)C

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that related compounds induce apoptosis in K562 leukemia cells, suggesting a potential mechanism for cancer treatment through the activation of caspases and the generation of reactive oxygen species (ROS) .

Key Findings:

  • Apoptosis Induction : Compounds similar to this compound have shown to increase the activity of caspases 3 and 7 significantly after prolonged exposure, indicating strong pro-apoptotic properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strain
Compound A16Staphylococcus aureus
Compound B32Streptococcus pneumoniae
2-Methyl-1-(7-methyl...)64Enterococcus faecalis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Cell Signaling Modulation : It affects various cellular signaling pathways, which can lead to altered cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The induction of ROS is a critical factor in triggering apoptosis in cancer cells .

Case Studies

A notable study explored the effects of related benzofuran derivatives on different cancer cell lines, revealing that these compounds could selectively induce apoptosis without affecting normal cells . Another investigation focused on their antibacterial properties, highlighting the need for further exploration in clinical settings .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one

InChI

InChI=1S/C13H14O2/c1-8(2)12(14)11-7-10-6-4-5-9(3)13(10)15-11/h4-8H,1-3H3

InChI Key

MBEVPLLZCDSBLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)C(C)C

Origin of Product

United States

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